

# Technical Guide: Methyl 3,5-dichloro-4-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 3,5-dichloro-4-methoxybenzoate*

Cat. No.: *B1294749*

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 3,5-dichloro-4-methoxybenzoate**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its application as a precursor in the synthesis of targeted cancer therapies.

## Physicochemical Properties

**Methyl 3,5-dichloro-4-methoxybenzoate** is a halogenated aromatic ester. Its molecular structure and properties are summarized below.

Property	Value	Source
Molecular Weight	235.06 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>3</sub>	[1]
IUPAC Name	methyl 3,5-dichloro-4-methoxybenzoate	[1]
CAS Number	24295-27-0	[1]
Melting Point	73-76 °C	[2]
Appearance	Precipitated solid	[2]
Purity (as per synthesis example)	97.2% (GC)	[2]

## Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

A common method for the synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate** is through the methylation of 3,5-dichloro-4-hydroxybenzoic acid.[3] An alternative approach involves the direct esterification of 3,5-dichloro-4-methoxybenzoic acid with methanol.[3]

### Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid[2]

This protocol is adapted from a patented synthesis method.

Materials:

- 3,5-dichloro-4-hydroxybenzoic acid
- 3,5-dichloro-4-methoxybenzoic acid (from a previous batch, optional)
- Potassium hydroxide (85%)
- Dimethyl sulphate

- Water
- Hydrochloric acid

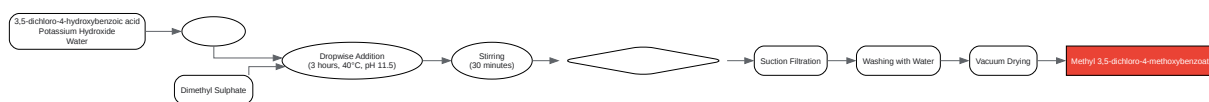
#### Procedure:

- In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid with 67 g of 85% potassium hydroxide in 350 ml of water.
- Maintain the temperature at 40°C and add 155 g (1.22 mol) of dimethyl sulphate dropwise over 3 hours.
- Throughout the addition, maintain the pH of the mixture at 11.5 by the controlled addition of potassium hydroxide.
- After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.
- The product, **Methyl 3,5-dichloro-4-methoxybenzoate**, will precipitate out of the solution.
- Filter the precipitate using suction filtration.
- Wash the isolated solid with water.
- Dry the final product in a vacuum oven.
- The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered for use in subsequent batches.

Expected Yield: Approximately 91.3 g.[2]

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate** via methylation.



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Synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate**.

## Applications in Drug Development

**Methyl 3,5-dichloro-4-methoxybenzoate** is a valuable starting material in the synthesis of various pharmaceutical compounds.

### Precursor to Gefitinib

A significant application of **Methyl 3,5-dichloro-4-methoxybenzoate** is in the synthesis of Gefitinib.[3] Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are crucial targets in cancer therapy.[3]

The synthesis of Gefitinib from **Methyl 3,5-dichloro-4-methoxybenzoate** involves a multi-step process that typically includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[3]

### General Synthetic Utility

The chemical structure of **Methyl 3,5-dichloro-4-methoxybenzoate**, featuring a substituted benzene ring with chloro, methoxy, and methyl ester functional groups, makes it a versatile intermediate for further chemical modifications.[3] It can undergo reactions such as:

- Oxidation: To yield the corresponding carboxylic acid derivatives.[3]
- Reduction: To form the corresponding alcohol.[3]

- Substitution Reactions: The aromatic chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions.

## Safety and Handling

Specific safety and hazard data for **Methyl 3,5-dichloro-4-methoxybenzoate** are not extensively detailed. Therefore, it is imperative to handle this compound with caution, adhering to standard laboratory safety practices for organic chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

## Conclusion

**Methyl 3,5-dichloro-4-methoxybenzoate** is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor for the anticancer drug Gefitinib. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Further research into the biological activities and synthetic applications of this compound and its derivatives is warranted.

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## References

- 1. Methyl 3,5-dichloro-4-methoxybenzoate | C<sub>9</sub>H<sub>8</sub>Cl<sub>2</sub>O<sub>3</sub> | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 3. Buy Methyl 3,5-dichloro-4-methoxybenzoate | 24295-27-0 [smolecule.com]
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